N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through nucleophilic substitution reactions, where a cyclohexylamine derivative reacts with an appropriate leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the ethoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-cyclohexyl-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-cyclohexyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-19(24)21-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJWHXLXCHENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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